Researchers seeking meta-fluorinated anilines often encounter unintended defluorination with ortho/para isomers or side products with 1-chloro-3-nitrobenzene. 1-Fluoro-3-nitrobenzene (CAS 402-67-5) resolves this via meta-deactivation of SNAr, preserving the C-F bond. • Retains fluorine during nitro reduction, ensuring >99% purity 3-fluoroaniline for APIs (e.g., flumetralin intermediate). • Enables meta-linked diamine AT-NH2 synthesis for flexible, low-dielectric FCCL polymers. • High-yield etherification with no ortho-defects vs. chloro analog. Supply: In stock, ambient shipping, quality assured.
1-Fluoro-3-nitrobenzene (CAS: 402-67-5) is a critical halogenated aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Characterized by the meta-positioning of its strongly electron-withdrawing nitro group and electronegative fluorine atom, this compound exhibits a distinct electronic environment compared to its ortho and para isomers. In industrial procurement, it is primarily valued for its unique regiochemical stability; the lack of direct resonance activation between the nitro and fluoro groups allows the C-F bond to remain intact during downstream transformations, such as nitro reduction to 3-fluoroaniline. This makes it an indispensable precursor for incorporating the meta-fluorophenyl motif into complex active ingredients and high-performance materials [1].
Substituting 1-fluoro-3-nitrobenzene with its more common positional isomers, such as 1-fluoro-2-nitrobenzene or 1-fluoro-4-nitrobenzene, fundamentally alters the molecule's reactivity profile. In the ortho and para isomers, the nitro group strongly activates the fluorine atom toward nucleophilic aromatic substitution (SNAr), leading to unintended defluorination or substitution under basic conditions [1]. Conversely, attempting to substitute with the cheaper 1-chloro-3-nitrobenzene alters the leaving group dynamics and thermodynamic stability, often resulting in complex mixtures of side products during coupling or etherification reactions[2]. For processes requiring the retention of the halogen or specific meta-linkages in polymer backbones, these alternatives fail to provide the necessary chemoselectivity and structural geometry.
The meta-positioning of the nitro group in 1-fluoro-3-nitrobenzene prevents the direct resonance stabilization required to form a Meisenheimer complex during SNAr. Mechanochemical studies utilizing piperidine as a nucleophile demonstrate this stark contrast in reactivity: while the activated ortho-isomer (1-fluoro-2-nitrobenzene) rapidly undergoes substitution to achieve a 98% yield, 1-fluoro-3-nitrobenzene yields 0% of the substituted product under identical milling conditions [1].
| Evidence Dimension | SNAr Substitution Yield (with piperidine) |
| Target Compound Data | 0% yield (complete resistance) |
| Comparator Or Baseline | 98% yield (1-fluoro-2-nitrobenzene) |
| Quantified Difference | Complete suppression of SNAr reactivity |
| Conditions | Mechanochemical milling (15 Hz, 1 h), Al2O3 promoted |
Allows chemists to perform aggressive reactions on other sites of the molecule without risking premature cleavage of the critical C-F bond.
When synthesizing meta-alkoxy nitrobenzenes, the identity of the halogen is critical for preventing off-target reactions. Etherification of 1-chloro-3-nitrobenzene with ethanol results in poor regiocontrol, yielding 35% of an undesired ortho-substitution side product. In contrast, 1-fluoro-3-nitrobenzene, despite being a difficult substrate for unactivated etherification, successfully undergoes selective substitution under optimized conditions to yield 62–81% of the desired primary ether without ortho-defect formation[1].
| Evidence Dimension | Primary Etherification Yield vs. Side Product Formation |
| Target Compound Data | 62–81% yield of desired ether (1-fluoro-3-nitrobenzene) |
| Comparator Or Baseline | 35% yield of ortho-substitution side product (1-chloro-3-nitrobenzene) |
| Quantified Difference | Elimination of ortho-substitution defects and >2x increase in productive yield |
| Conditions | Reaction with primary alcohols, t-BuOK, 18-crown-6, DMF |
Justifies the procurement of the fluoro-analog over the cheaper chloro-analog to ensure high-purity product profiles in complex ether syntheses.
1-Fluoro-3-nitrobenzene exhibits a distinct thermodynamic profile that influences its behavior during high-temperature industrial processing. Rotating bomb combustion calorimetry establishes its standard molar enthalpy of formation in the gaseous phase at −128.0 kJ/mol. This places its thermodynamic stability precisely between the highly stable para-isomer (−133.9 kJ/mol) and the significantly less stable ortho-isomer (−102.4 kJ/mol)[1].
| Evidence Dimension | Standard Molar Enthalpy of Formation (Gas Phase) |
| Target Compound Data | −128.0 ± 1.7 kJ/mol |
| Comparator Or Baseline | −102.4 ± 1.5 kJ/mol (2-fluoronitrobenzene) |
| Quantified Difference | 25.6 kJ/mol greater thermodynamic stability than the ortho-isomer |
| Conditions | Standard conditions (p° = 0.1 MPa, T = 298.15 K) |
Informs energy requirements and safety margins for high-temperature industrial scaling, distillation, and polymer curing processes.
A primary industrial application of 1-fluoro-3-nitrobenzene is its use as a precursor for 3-fluoroaniline. Solvent-free, zinc-mediated mechanochemical Béchamp reduction demonstrates that the nitro group can be efficiently reduced to an amine, achieving an 85% yield. Crucially, this process occurs without inducing hydrodefluorination, preserving the essential C-F bond required for downstream active ingredients [1].
| Evidence Dimension | Chemoselective Reduction Yield |
| Target Compound Data | 85% yield of 3-fluoroaniline |
| Comparator Or Baseline | Standard unoptimized nitroarene reductions (prone to hydrodehalogenation) |
| Quantified Difference | High conversion with complete retention of the meta-fluoro substituent |
| Conditions | Zinc-mediated mechanochemical reduction with NH4Cl |
Ensures cost-effective and high-purity procurement of 3-fluoroaniline building blocks for agrochemical and pharmaceutical manufacturing.
Due to its pronounced resistance to nucleophilic aromatic substitution (SNAr), 1-fluoro-3-nitrobenzene is the preferred starting material for APIs requiring a meta-fluoroaniline core. It allows chemists to perform selective nitro reduction and subsequent cross-coupling reactions without risking premature cleavage of the C-F bond [1].
The compound is utilized as a critical monomer precursor to synthesize meta-linked diamines (e.g., AT-NH2). The meta-linkage introduces specific chain flexibility and optimal glass transition temperatures, making it highly suitable for manufacturing adhesive-free flexible copper clad laminates (FCCL) used in high-frequency, low-dielectric electronic devices [2].
It serves as a primary industrial building block for meta-fluorinated agrochemicals, such as flumetralin. Its ability to be efficiently reduced to 3-fluoroaniline without hydrodefluorination ensures high-purity bulk manufacturing, where the specific meta-regiochemistry dictates the final product's biological target affinity and metabolic stability [3].
In the development of complex alkoxy-aromatic materials, 1-fluoro-3-nitrobenzene is selected over its chloro-analog to avoid ortho-substitution defects. Its specific leaving-group dynamics under optimized conditions allow for high-yield primary etherification, streamlining downstream purification[4].
Acute Toxic;Irritant;Health Hazard